molecular formula C10H14O B1595118 1-Isopropoxy-2-methylbenzene CAS No. 33426-60-7

1-Isopropoxy-2-methylbenzene

Cat. No. B1595118
CAS RN: 33426-60-7
M. Wt: 150.22 g/mol
InChI Key: ONNCZAPKYZWFHQ-UHFFFAOYSA-N
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Description

1-Isopropoxy-2-methylbenzene, also known as 2-Isopropoxytoluene, is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Isopropoxy-2-methylbenzene contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Physical And Chemical Properties Analysis

1-Isopropoxy-2-methylbenzene has several computed properties. It has a molecular weight of 150.22 g/mol, an XLogP3 of 3.5, and a topological polar surface area of 9.2 Ų . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 150.104465066 g/mol . It has a heavy atom count of 11 and a complexity of 109 .

Scientific Research Applications

Molecular Modeling in Anti-Viral Research

1-Isopropoxy-2-methylbenzene and its isomers have been studied for their potential anti-viral activity against SARS-CoV-2 through molecular modeling. Research indicates that these compounds, including 5-isopropyl-2-methylbenzene-1,3-diol, show promising interactions with SARS-CoV-2 proteases, suggesting their potential as COVID-19 inhibitors. The study emphasizes the impact of positional isomerism on the anti-viral activity of these compounds (Palsaniya et al., 2021).

Application in Polymerization Processes

In the context of polymer science, alkoxybenzenes, including isopropoxybenzene, have been used as effective quenchers in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations. This process is crucial for direct chain-end functionalization in polymer synthesis, demonstrating the utility of 1-Isopropoxy-2-methylbenzene in advanced material manufacturing (Morgan, Martínez-Castro, Storey, 2010).

Energy Applications in Li-ion Batteries

In the field of energy storage, analogues of 1,2,4,5-tetramethoxybenzene, a compound structurally related to 1-Isopropoxy-2-methylbenzene, have been characterized for potential use in Li-ion batteries. These studies contribute to understanding the role of such compounds in enhancing the performance of batteries, particularly in terms of stability and capacity (Pirnat, Gaberšček, Dominko, 2013).

Role in Combustion and Fuel Chemistry

Research into the reactivity of methylbenzenes, which include 1-Isopropoxy-2-methylbenzene, highlights their significance in combustion systems. These studies provide insights into the octane ratings, ignition delays, and flame speeds of these compounds, which are crucial for optimizing the performance of transportation fuels (Silva, Bozzelli, 2010).

Chemical Thermodynamics and Isomerization

The study of isomerization equilibria involving isopropylchlorobenzenes, closely related to 1-Isopropoxy-2-methylbenzene, provides valuable information on the thermodynamic properties of these compounds. Such research is essential for understanding the behavior of these compounds under different temperature conditions and their implications in various chemical processes (Nesterova, Rozhnov, Malova, Kovzel, 1985).

properties

IUPAC Name

1-methyl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNCZAPKYZWFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187070
Record name Benzene, 1-methyl-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropoxy-2-methylbenzene

CAS RN

33426-60-7
Record name Benzene, 1-methyl-2-(1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033426607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 54.1 g (0.5 mole) of ortho-cresol in 150 ml of DMSO was added portionwise and with stirring 12 g of 57% sodium hydroxide. This addition was exothermic to 45° C. After 2 hours at ambient temperature, 61.5 g (0.5 mole) of isopropyl bromide in 50 ml of DMSO was added dropwise with stirring. After another 2 hours, the reaction mixture was poured into 1000 ml of ice water and extracted with ether. Distillation of the dried extract gave 53.9 g of product as a colorless liquid; b.p. 94°-96° C. (30 mm).
Quantity
54.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CHP Kumar, K Ganesh, T Suresh, A Sharma… - RSC …, 2015 - pubs.rsc.org
… of D–A–D structured small molecular donors, all of which contain thiophene ended DPP as central core and different donors ie mesitylene (CSDPP9), 1-isopropoxy-2-methylbenzene (…
Number of citations: 7 pubs.rsc.org
A Tang, C Zhan, J Yao, E Zhou - Advanced Materials, 2017 - Wiley Online Library
… , they synthesized four molecules (a17b–e), all of which contained thiophene ended DPP as central core and different donors ie, mesitylene (a17b), 1-isopropoxy-2-methylbenzene (…
Number of citations: 318 onlinelibrary.wiley.com
L Yang - 2017 - scholarworks.gsu.edu
Hypoxia Inducible Factors (HIFs) are very important transcription factors that can respond to low oxygen concentrations in the cellular environment. Inhibition of HIF’s transcriptional …
Number of citations: 3 scholarworks.gsu.edu

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